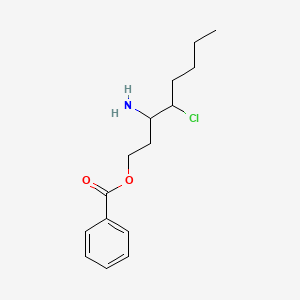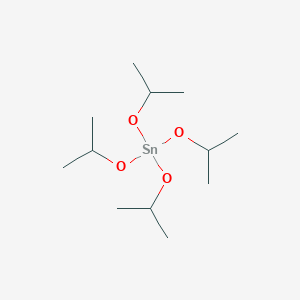
TIN (IV) ISOPROPOXIDE
描述
Synthesis Analysis
Tin (IV) isopropoxide is synthesized through the chemical reaction of tin (IV) chloride with isopropanol. The process involves the substitution of chloride ions with isopropoxy groups, forming the desired tin compound along with the production of hydrochloric acid as a byproduct. This synthesis pathway is significant for producing highly pure tin (IV) isopropoxide, crucial for applications requiring high-quality materials (Martínez-Ferrero, Boubekeur, & Ribot, 2006).
Molecular Structure Analysis
The molecular structure of tin (IV) isopropoxide is characterized by the central tin atom being surrounded by four isopropoxide groups. This tetrahedral geometry is crucial for its reactivity and its ability to form complexes with other compounds. X-ray diffraction studies have shown that tin (IV) isopropoxide can adopt complex structures, including dimeric forms where two tin atoms are bridged by isopropoxide groups, indicating its versatility in forming various structural motifs (Martínez-Ferrero et al., 2006).
Chemical Reactions and Properties
Tin (IV) isopropoxide participates in various chemical reactions, including sol-gel processes for the synthesis of tin oxide films and nanoparticles. Its reactivity with water or moisture leads to hydrolysis, producing tin oxide and isopropanol. This property is exploited in the preparation of coatings and ceramic materials where tin oxide's electrical and optical properties are desired. The compound's ability to act as a catalyst in organic synthesis, such as esterification reactions, highlights its chemical versatility (Kikuta, Suzumori, Takagi, & Hirano, 2004).
Physical Properties Analysis
Tin (IV) isopropoxide is a colorless liquid at room temperature, with a high boiling point indicative of its low volatility. Its solubility in organic solvents like isopropanol, acetone, and benzene facilitates its use in various organic synthesis and material processing applications. The physical properties, such as viscosity and density, are crucial for its application in film formation and coatings.
Chemical Properties Analysis
The chemical properties of tin (IV) isopropoxide, including its reactivity towards water and organic compounds, make it a valuable reagent in materials science and organic chemistry. Its role as a precursor for tin-based oxides and its catalytic activity in organic transformations highlight its importance in chemical synthesis and material preparation.
For more information and detailed studies, the following references provide extensive insights into tin (IV) isopropoxide's synthesis, structure, and applications:
- Carboxylate‐Containing Tin(IV) Isopropoxides: Synthesis and Characterization (Martínez-Ferrero et al., 2006)
- Patterning of Tin Oxide Film from Photoreactive Precursor Solutions Prepared via the Addition of N‐Phenyldiethanolamine (Kikuta et al., 2004)
科学研究应用
Preparation of Tin Oxide Nanoparticles and Thin Films
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the preparation of tin oxide nanoparticles and thin films . These nanoparticles and thin films have desired electrochemical and conducting properties .
- Results or Outcomes : The resulting tin oxide nanoparticles and thin films show desired electrochemical and conducting properties . They are widely studied for their potential applications, such as in gas sensors .
Synthesis of Indium Tin Oxide (ITO) Films
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the synthesis of Indium Tin Oxide (ITO) films . ITO films are transparent conducting materials that are widely used in various electronic devices.
- Methods of Application : The synthesis of ITO films involves using Tin (IV) Isopropoxide and an indium compound as precursors in a chemical reaction .
- Results or Outcomes : The resulting ITO films show highly desired electrochemical and conducting properties . They are widely used in various electronic devices, such as flat-panel displays, smart windows, polymer-based electronics, and solar cells .
Synthesis of Doped Tin Oxide Nanoparticles
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the synthesis of doped tin oxide nanoparticles . These nanoparticles have enhanced properties and are widely studied as gas sensors .
- Methods of Application : The synthesis of doped tin oxide nanoparticles involves using Tin (IV) Isopropoxide and a dopant as precursors in a chemical reaction .
- Results or Outcomes : The resulting doped tin oxide nanoparticles show enhanced properties and are widely studied for their potential applications, such as in gas sensors .
Organometallic Reagent
- Summary of Application : Tin (IV) Isopropoxide is an organometallic compound that is used as a reagent in various organic reactions .
- Results or Outcomes : The resulting organic compounds have a wide range of applications in various fields, such as pharmaceuticals, LED manufacturing, and others .
Synthesis of Organometallic Compounds
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the synthesis of various organometallic compounds . These compounds have a wide range of applications in various fields, such as pharmaceuticals, LED manufacturing, and others .
- Methods of Application : The synthesis of organometallic compounds involves using Tin (IV) Isopropoxide as a precursor in a chemical reaction .
- Results or Outcomes : The resulting organometallic compounds have a wide range of applications in various fields, such as pharmaceuticals, LED manufacturing, and others .
Sol-Gel Synthesis of TiO2-Based Materials
- Summary of Application : Tin (IV) Isopropoxide is used in the sol-gel synthesis of TiO2-based materials . These materials are in the form of powders or thin films .
- Methods of Application : The synthesis involves adding water in excess to a solution of the alkoxide in an alcohol .
- Results or Outcomes : The resulting TiO2-based materials are used in various applications, such as in the cleanup of radioactive wastes .
安全和危害
未来方向
Tin (IV) Isopropoxide is an important tin precursor for the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films, showing highly desired electrochemical and conducting properties. Doped tin oxide nanoparticles and thin films are widely studied as gas sensors . The solvothermal synthesis of SnO2 porous spheres was optimized by varying the reactants, solvents, additives, reaction temperature, and reaction time .
属性
IUPAC Name |
tetra(propan-2-yloxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTFOFUMSKSGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Sn](OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin isopropoxide | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




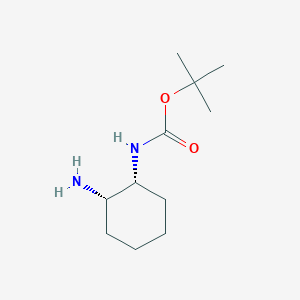
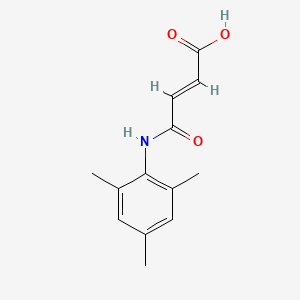
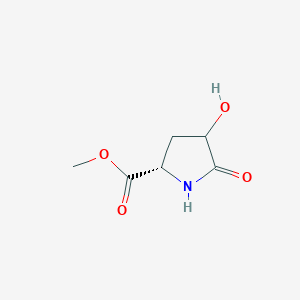
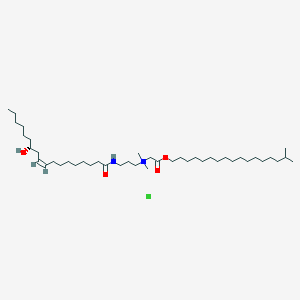
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
